![molecular formula C7H12N2S B2723466 1-(2-Isothiocyanatoethyl)pyrrolidine CAS No. 165680-22-8](/img/structure/B2723466.png)
1-(2-Isothiocyanatoethyl)pyrrolidine
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Overview
Description
1-(2-Isothiocyanatoethyl)pyrrolidine is a chemical compound with the molecular formula C7H12N2S . It is a complex structure that exhibits high perplexity, enabling diverse applications in various fields.
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The pyrrolidine ring is a significant feature due to its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions. They are often used in the synthesis of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical properties of 1-(2-Isothiocyanatoethyl)pyrrolidine include its molecular weight, which is 156.25 . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be observed without changing the physical state of the matter .Scientific Research Applications
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives, including 1-(2-Isothiocyanatoethyl)pyrrolidine, have been studied as inhibitors of carbonic anhydrase (CA) enzymes. CA enzymes play crucial roles in physiological processes, such as pH regulation and ion transport. Inhibition of specific CA isoforms could lead to therapeutic applications, such as treating glaucoma or epilepsy .
Mechanism of Action
Future Directions
The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds . The future of 1-(2-Isothiocyanatoethyl)pyrrolidine lies in its potential applications in various fields due to its complex structure.
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHXPGOSMFFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isothiocyanatoethyl)pyrrolidine | |
CAS RN |
165680-22-8 |
Source
|
Record name | 1-(2-isothiocyanatoethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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